1-Bromocyclobutane-1-carbonitrile

Description

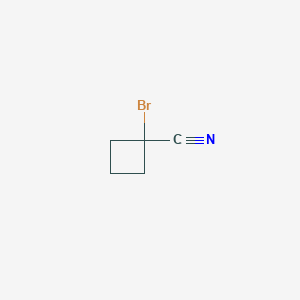

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(4-7)2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXIMWRBRVXDOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39994-98-4 | |

| Record name | 1-bromocyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromocyclobutane 1 Carbonitrile and Analogs

Established Synthetic Routes to Cyclobutane (B1203170) Carbonitriles

Traditional approaches to cyclobutane carbonitriles often involve two key transformations: the incorporation of the nitrile group through nucleophilic substitution and the bromination of the cyclobutane scaffold.

The introduction of a nitrile (cyano) group onto a cyclobutane ring is commonly achieved through nucleophilic substitution reactions. This typically involves the displacement of a leaving group on the cyclobutane ring by a cyanide nucleophile. For instance, the reaction of a cyclobutyl halide with a cyanide salt, such as sodium or potassium cyanide, is a direct method for the formation of a cyclobutane carbonitrile. The efficiency of this SN2 reaction is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature.

Another approach involves the N-alkylation of a purine derivative with a brominated cyclobutanone, which can subsequently be converted to the corresponding cyclobutane carbonitrile. For example, 2-(6-Chloropurinyl)-3-benzoyloxymethylcyclobutanone can be prepared by reacting 6-chloropurine with 3-benzoyloxymethyl-2-bromocyclobutanone. nih.gov

Bromination of cyclobutane scaffolds can be achieved through various methods, including radical and electrophilic pathways. The reaction of cyclobutanes with bromine under UV light can lead to the substitution of a hydrogen atom with a bromine atom. pharmaguideline.com However, in the absence of UV light, addition reactions that lead to ring-opening can occur, particularly with strained rings like cyclopropane (B1198618). pharmaguideline.com

A common method for the synthesis of bromocyclobutane involves the reaction of cyclopropylcarbinol with hydrobromic acid. google.com This reaction, however, can produce byproducts such as cyclopropylmethyl bromide and 4-bromo-1-butene. google.com

Table 1: Comparison of Bromination Methods for Cyclobutane Scaffolds

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Radical Bromination | Br2, UV light | Photochemical | Direct C-H functionalization | Potential for multiple brominations and side reactions |

| From Cyclopropylcarbinol | HBr | Acidic, thermal | Readily available starting material | Formation of byproducts requiring purification |

Advanced Synthetic Strategies for the Formation of the 1-Bromocyclobutane-1-carbonitrile Core

More sophisticated methods have been developed for the stereoselective and efficient synthesis of highly substituted cyclobutanes, which can be precursors to this compound.

A notable advanced strategy for the synthesis of multisubstituted cyclobutanes is the stereoselective ring contraction of readily accessible pyrrolidines. acs.orgnih.gov This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process, which proceeds through a radical pathway. acs.orgnih.gov The reaction of polysubstituted pyrrolidine derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol at elevated temperatures yields the corresponding cyclobutanes. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene. chemistryviews.org Subsequent elimination of nitrogen gas generates a 1,4-biradical, which then undergoes cyclization to form the cyclobutane ring. chemistryviews.org The stereochemical information from the starting pyrrolidine is often transferred to the cyclobutane product with high fidelity. acs.org

Table 2: Examples of Cyclobutane Synthesis via Pyrrolidine Ring Contraction

| Pyrrolidine Substrate | Reagents | Product | Yield | Reference |

| Polysubstituted pyrrolidines | HTIB, NH4CO2NH2, CF3CH2OH | Corresponding cyclobutanes | Low to good | chemistryviews.org |

| Optically pure spirooxindole | Standard conditions | Corresponding spirocyclobutane | 46% | acs.org |

| cis-substituted pyrrolidine-2,5-dicarboxylate | Standard conditions | cis-cyclobutane | 39% | acs.org |

Transition metal catalysis offers powerful tools for the construction of cyclobutane rings. Cobalt-catalyzed [2+2] cycloaddition reactions have been developed to provide access to cyclobutane structures. clpu.es These methods can offer high levels of regio- and stereocontrol. Cobalt catalysts can also be used in the reductive coupling of internal alkynes with cyclobutenes. researchgate.net

Radical reactions provide a versatile approach to cyclobutane synthesis under mild conditions. Photoredox-catalyzed methods have been employed for the synthesis of functionalized cyclobutanes. nih.gov One such strategy involves a deboronative radical addition–polar cyclization cascade. nih.govnih.gov In this process, alkyl radicals are generated from arylboronate complexes through a single-electron transfer, which then participate in a cascade reaction with halide-tethered alkenes to form a variety of cyclobutane structures. nih.govnih.gov

Copper-catalyzed radical cascade reactions of simple cyclobutanes can also be used to synthesize highly functionalized cyclobutene (B1205218) derivatives. rsc.org This involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.org

Cycloaddition Reactions for Constructing Cyclobutane Frameworks

The synthesis of a cyclobutane ring is often achieved through [2+2] cycloaddition reactions, where two unsaturated molecules combine to form a four-membered ring. organicreactions.orgwikipedia.org This class of reactions is a primary method for creating the cyclobutane skeleton and can be initiated through various means, including heat, light, or catalysis. organicreactions.orgnih.gov

Thermal [2+2] cycloadditions are a direct method for forming cyclobutane derivatives. organicreactions.org For instance, fluorinated alkenes have shown a propensity to undergo thermal dimerization to form octafluorocyclobutane and can also react with non-fluorinated unsaturated compounds to favor the formation of four-membered rings. organicreactions.org However, many thermal [2+2] cycloadditions are symmetry-forbidden and require high temperatures, which can limit their applicability. wikipedia.org An exception is the cycloaddition of ketenes with alkenes, which proceeds readily under thermal conditions to yield cyclobutanones. libretexts.org

Photochemical [2+2] cycloaddition is a widely used and powerful alternative, employing ultraviolet or visible light to excite an alkene to a higher energy state, which then reacts with a ground-state alkene. acs.orgnih.gov This method is versatile and has been applied in the synthesis of complex molecules and natural products. nih.govresearchgate.net The reaction can be performed intermolecularly or intramolecularly and often provides access to strained ring systems that are difficult to prepare otherwise. acs.orgresearchgate.net Recent advancements have focused on the use of visible light and photosensitizers, which allow for milder reaction conditions and broader substrate compatibility. nih.govresearchgate.net

Transition metal-catalyzed [2+2] cycloadditions have also emerged as a significant strategy. wikipedia.orgnih.gov Catalysts based on metals like iron can facilitate the reaction between two olefins, allowing for the formation of the cyclobutane ring under controlled conditions. wikipedia.org These catalyzed reactions can offer advantages in terms of selectivity and efficiency compared to their thermal or photochemical counterparts. nih.gov

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of substituted cyclobutanes is essential for applications in drug discovery and materials science. nih.govacs.org This involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters on the cyclobutane ring.

Diastereoselectivity in cyclobutane synthesis refers to the preferential formation of one diastereomer over others. This is particularly important when creating multiple stereocenters, including all-carbon quaternary centers. acs.org The spatial arrangement of substituents is influenced by the reaction mechanism and conditions.

Various strategies have been developed to achieve high diastereoselectivity. For example, photocatalysis has been used in sequential reactions, such as a [2+2] photocycloaddition followed by a C-C bond-forming reaction, to assemble structurally complex cyclobutanes with high diastereoselectivity. acs.org Rhodium(III)-catalyzed reactions have also been shown to produce highly substituted cyclobutanes with excellent diastereocontrol. acs.org In these reactions, the choice of catalyst and solvent system, such as the combination of a Rh(III) catalyst and hexafluoroisopropanol (HFIP), plays a critical role in directing the stereochemical outcome. nih.gov The diastereoselectivity of photocycloaddition reactions can also be influenced by the structure of the reactants themselves, where steric and electronic factors guide the approach of the two components. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 3-Chloromaleimides | Alkenes/Alkynes | Sequential Photocatalysis | 3-Azabicyclo[3.2.0]heptane derivatives | High | acs.org |

| 2-Aryl Quinazolinones | Alkylidenecyclopropanes | Rh(III) Catalyst, HFIP | Substituted Cyclobutanes | Not specified | nih.govacs.org |

| Tricyclic Enone | 1,2-Dichloroethene | Photocycloaddition | Dichlorinated Cyclobutane Adduct | 67:33 | acs.org |

The synthesis of specific enantiomers of chiral molecules is a significant challenge in organic chemistry. Enantioselective approaches to brominated cyclobutane carbonitriles involve the use of chiral catalysts or auxiliaries to control the three-dimensional structure of the product.

One major strategy is the use of visible-light-induced asymmetric [2+2] cycloadditions. chemistryviews.org This can be achieved through the use of chiral photosensitizers or by combining an achiral photosensitizer with a chiral Lewis acid catalyst. nih.gov For example, a catalytic system using a commercially available rare-earth Lewis acid and a chiral pyridine-2,6-bis(oxazoline) (PyBox) ligand has been successfully used for the dearomative [2+2] photocycloaddition of indoles with alkenes, yielding cyclobutane-fused products with excellent enantioselectivity (up to >99% ee). nih.gov

Organocatalysis also provides a powerful tool for enantioselective cyclobutane synthesis. Chiral bifunctional catalysts, such as squaramide-based aminocatalysts, can simultaneously activate both reaction partners through hydrogen bonding and iminium/enamine formation, leading to highly controlled cycloadditions. rsc.orgnih.gov While not specifically demonstrated for this compound, these methods are adaptable. For instance, the synthesis of enantioenriched alkylidenecyclobutanones has been achieved from 1-sulfonylcyclopropanols, which act as cyclopropanone equivalents. The process can yield intermediates like β-bromo alkylidenecyclobutanones that are synthetically close to the target structures. chemrxiv.org These approaches demonstrate the potential for producing chiral brominated cyclobutane derivatives with high levels of enantiomeric purity.

| Reaction Type | Substrates | Catalyst/Method | Product Type | Enantiomeric Ratio/Excess | Reference |

|---|---|---|---|---|---|

| Sulfa-Michael Addition | Cyclobutenes, Thiols | Chiral Squaramide Catalyst | Thio-substituted Cyclobutanes | up to 99.7:0.3 er | rsc.org |

| [2+2] Cycloaddition | Allene, Olefin | Chiral Thiourea Catalyst | Substituted Cyclobutanes | High enantioselectivity | nih.gov |

| Reductive Coupling | Cyclobutenes, Aldehydes | Cobalt-Catalyst | Functionalized Cyclobutanes | >99.5:0.5 er | researchgate.net |

| Dearomative [2+2] Photocycloaddition | Indoles, Alkenes | Lewis Acid with Chiral PyBox Ligand | Cyclobutane-fused Heterocycles | >99% ee | nih.gov |

| Cascade Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl Alcohols, Allyl Acetates | Ir-catalyst with Chiral Ligand | Oxa- organicreactions.orgrsc.org-bicyclic Heptanes | Excellent enantioselectivities | chemistryviews.org |

Chemical Reactivity and Transformation Mechanisms of 1 Bromocyclobutane 1 Carbonitrile

Reactivity Pertaining to the Bromine Atom

The carbon-bromine bond in 1-bromocyclobutane-1-carbonitrile is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This polarity is the basis for its participation in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Mechanisms at the Brominated Carbon

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism, either S(_N)1 or S(_N)2, is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

In the case of this compound, the brominated carbon is tertiary. This steric hindrance makes an S(_N)2 reaction, which requires backside attack by the nucleophile, highly unfavorable. libretexts.org Therefore, nucleophilic substitution is more likely to proceed through an S(_N)1 mechanism. libretexts.orglookchem.com This mechanism involves a two-step process:

Formation of a Carbocation: The C-Br bond breaks heterolytically to form a tertiary cyclobutyl carbocation and a bromide ion. This is the rate-determining step. libretexts.org

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

The stability of the resulting tertiary carbocation is a key factor. While tertiary carbocations are generally stable, the inherent ring strain of the cyclobutane (B1203170) system can influence its formation and subsequent reactions. libretexts.orgpressbooks.pub

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Hydroxide (B78521) | NaOH (aq) | 1-Hydroxycyclobutane-1-carbonitrile | S(_N)1 |

| Cyanide | KCN in ethanol | 1,1-Dicyanocyclobutane | S(_N)1 |

| Ammonia | NH(_3) in ethanol | 1-Aminocyclobutane-1-carbonitrile | S(_N)1 |

This table is based on general principles of nucleophilic substitution reactions for tertiary alkyl halides.

Elimination Reactions (e.g., Dehydrobromination Leading to Cyclobutenes)

Elimination reactions, specifically dehydrobromination, are a common pathway for alkyl halides, leading to the formation of alkenes. In the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination to yield cyclobutene (B1205218) derivatives. libretexts.orgbrainly.inchegg.com The most likely product is 1-cyclobutene-1-carbonitrile.

The mechanism for this transformation is typically the E2 (bimolecular elimination) mechanism, especially with a strong base. This involves a concerted process where the base abstracts a proton from a carbon adjacent to the one bearing the bromine, and the bromide ion departs simultaneously, forming a double bond. libretexts.org Given the tertiary nature of the substrate, E1 (unimolecular elimination) is also a possibility, proceeding through the same carbocation intermediate as the S(_N)1 reaction.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Transformation of the Nitrile Group (e.g., Hydrolysis, Reduction)

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxylic acid amide (1-bromocyclobutane-1-carboxamide) and then a carboxylic acid (1-bromocyclobutane-1-carboxylic acid). lookchem.comsigmaaldrich.comganeshremedies.comnih.govbiosynth.com The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (1-bromo-1-(aminomethyl)cyclobutane). A powerful reducing agent such as lithium aluminum hydride (LiAlH(_4)) is typically required for this transformation. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.com The reaction involves the addition of hydride ions to the nitrile carbon.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents. masterorganicchemistry.comchembk.combiosynth.comyoutube.commsu.edulibretexts.orguci.edu The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would be expected to first form an imine anion intermediate, which upon hydrolysis would yield a ketone (1-bromo-1-acetylcyclobutane). However, the Grignard reagent can also react with the bromine atom, leading to a mixture of products.

Reactions Involving the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain due to its bond angles being compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgpressbooks.pubfiveable.melibretexts.org This strain makes the ring susceptible to opening under certain conditions, although it is more stable than the corresponding cyclopropane (B1198618). libretexts.orgpressbooks.pub

Ring-opening reactions of cyclobutane derivatives can be initiated by heat, light, or chemical reagents. For this compound, reactions that involve the formation of highly strained intermediates or transition states might lead to ring cleavage. For example, certain radical reactions or reactions with strong Lewis acids could potentially induce ring-opening. google.comchemicalbook.comdoubtnut.com However, without specific experimental data, predicting the exact conditions and products of such reactions for this particular molecule is speculative.

Strain-Release Functionalization Strategies (Heterolytic and Homolytic Ring Opening)

The high ring strain of the cyclobutane ring in this compound makes it susceptible to reactions that relieve this strain. These strain-release functionalization strategies can proceed through either heterolytic or homolytic cleavage of the C-C bonds within the ring.

Heterolytic Ring Opening: In heterolytic ring-opening reactions, a bond breaks in such a way that one fragment retains both electrons. In the context of strained rings like cyclobutanes, this process can be initiated by electrophiles or nucleophiles. For instance, acid-mediated additions can lead to the formation of 1,3-disubstituted cyclobutanes. rsc.org While specific studies on this compound are not abundant, the principles of strain-release functionalization observed in related bicyclobutanes and azabicyclo[1.1.0]butanes provide insight. rsc.orgnih.gov These reactions harness the high strain energy to drive the formation of new, more stable products. nih.govresearchgate.net

Homolytic Ring Opening: Homolytic ring-opening involves the cleavage of a bond where each fragment retains one electron, leading to the formation of radical intermediates. Photoredox catalysis is a powerful tool for initiating such processes. rsc.org The high strain energy of cyclobutanes can be utilized to drive selective ring-opening, providing access to linear aliphatic compounds. rsc.org For example, a photoredox-catalyzed approach has been developed for the ring-opening of cyclobutanes through the formation of a carbon radical, leading to γ,δ-unsaturated ketones. rsc.org This strategy highlights an alternative to traditional transition metal-catalyzed C-C activation or cyclobutyloxy radical-initiated ring openings. rsc.org

Thermal and Photochemical Isomerizations and Ring Opening Processes

Both heat and light can induce significant transformations in cyclobutane derivatives, including isomerizations and ring-opening reactions.

Thermal Isomerization and Ring Opening: Thermally induced electrocyclic ring-opening reactions are a well-documented phenomenon for cyclobutene derivatives, which readily form dienes. researchgate.net For instance, the thermal isomerization of 1-chlorocyclobutene (B15490793) and 1-bromocyclobutene yields 2-chloro- and 2-bromo-buta-1,3-diene, respectively, through a homogeneous, first-order reaction. rsc.org These reactions proceed through a concerted mechanism where the sigma bond of the cyclobutene ring breaks to form a new pi system. masterorganicchemistry.com The stereochemistry of these reactions is governed by the principle of orbital symmetry, with thermal reactions of 4π systems typically proceeding in a conrotatory fashion. masterorganicchemistry.com

Photochemical Isomerization and Ring Opening: Photochemical conditions, involving irradiation with UV light, can also induce electrocyclic reactions, but often with different stereochemical outcomes than their thermal counterparts. masterorganicchemistry.commasterorganicchemistry.com Under photochemical conditions, a 4π electrocyclic ring-opening is predicted to proceed in a disrotatory manner due to the different symmetry of the highest occupied molecular orbital (HOMO) in the excited state. masterorganicchemistry.com Photochemical methods have been employed for both the synthesis and degradation of highly strained systems like bicyclobutanes, where photolysis can lead to the formation of butadiene and cyclobutene. rsc.org The mechanism of such photochemical ring openings can be complex, potentially involving diradical intermediates. rsc.org

Intramolecular Rearrangements and Ring Contractions/Expansions

The strained nature of the cyclobutane ring in this compound can also drive intramolecular rearrangements, leading to either ring contraction or expansion to form more stable carbocyclic or heterocyclic systems. While specific examples for this compound are not detailed in the provided search results, the general principles can be inferred from related systems. For instance, thermal ring-contraction of 1H-2-benzo[c]oxocins can lead to the formation of dihydronaphthalenes. nih.gov

Cycloaddition Reactions Involving the Cyclobutane Core

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.org While the cyclobutane ring itself is saturated, its derivatives can participate in cycloaddition reactions following ring-opening.

Thermally induced electrocyclic ring-opening of cyclobutenes generates 1,3-dienes, which are excellent partners for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. researchgate.netlibretexts.org This two-step sequence allows for the transformation of a four-membered ring into a six-membered ring. The dienophiles in these reactions are typically substituted with electron-attracting groups. libretexts.org

Photochemical [2+2] cycloadditions can also occur, although they often proceed through a stepwise mechanism. libretexts.org These reactions require the absorption of light to overcome the high activation energy of the cycloaddition transition state. libretexts.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is key to controlling their outcomes and developing new synthetic methodologies.

The reactions of this compound and related compounds can proceed through various reactive intermediates.

Biradical Species: Photochemical reactions, in particular, are known to involve biradical (or diradical) intermediates. For instance, the photolysis of bicyclobutane is proposed to proceed through the cleavage of the bridgehead bond to form a diradical. rsc.org Visible-light-induced reactions can generate triplet biradicals that are key to subsequent transformations. researchgate.net

Carbenium Ions: Heterolytic bond cleavage, often promoted by Lewis or Brønsted acids, can lead to the formation of carbenium ions. These intermediates are central to many strain-release functionalization reactions where a nucleophile subsequently attacks the carbocation. The formation of a bromonium ion intermediate is a key step in the halogenation of alkenes, which proceeds via a [2+1] cycloaddition. libretexts.org

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are crucial for elucidating the mechanism of a chemical reaction. For this compound, such studies would typically involve monitoring the rate of disappearance of the reactant or the appearance of a product under various conditions. The rate of reaction is expected to be influenced by several factors, including the nature of the nucleophile/base, the solvent polarity, and the temperature.

Given the structure of this compound, it can potentially undergo substitution reactions via both SN1 and SN2 mechanisms, as well as elimination reactions (E1 and E2). The tertiary nature of the carbon bearing the bromine atom would sterically hinder a direct backside attack, which is characteristic of an SN2 reaction. However, the formation of a tertiary carbocation intermediate, stabilized by the adjacent electron-withdrawing nitrile group (via resonance and inductive effects), could favor an SN1 pathway.

A typical kinetic study would involve determining the reaction order with respect to the substrate and the nucleophile. For an SN1 reaction, the rate law would be first-order, depending only on the concentration of this compound.

Rate = k[this compound]

Conversely, for an SN2 reaction, the rate law would be second-order, dependent on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Illustrative data that would be sought in kinetic studies are presented in the table below. This table is for demonstrative purposes to show the type of data that would be collected and analyzed.

Illustrative Kinetic Data for the Reaction of this compound

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Solvent | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.1 | Ethanol/Water (80:20) | 25 | (Hypothetical Value) |

| 2 | 0.2 | 0.1 | Ethanol/Water (80:20) | 25 | (Hypothetical Value) |

| 3 | 0.1 | 0.2 | Ethanol/Water (80:20) | 25 | (Hypothetical Value) |

| 4 | 0.1 | 0.1 | Acetonitrile | 25 | (Hypothetical Value) |

By analyzing the changes in the initial rate with varying concentrations and conditions, the rate law and the rate constant (k) could be determined. Furthermore, conducting experiments at different temperatures would allow for the calculation of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) through the Arrhenius and Eyring equations. These parameters would provide deeper insight into the transition state of the rate-determining step.

Computational Modeling of Reaction Pathways and Transition States

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict and understand the reactivity of molecules like this compound. Using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations, it is possible to model the potential energy surface of its reactions.

A computational study would typically begin with geometry optimization of the reactant, possible intermediates, transition states, and products. For the SN1 reaction of this compound, a key focus would be the structure and stability of the 1-cyano-1-cyclobutyl cation intermediate. The calculations would aim to determine the energy barrier for the heterolytic cleavage of the C-Br bond, which corresponds to the transition state of the rate-determining step.

For a competing E2 elimination pathway, computational modeling would identify the transition state where a base removes a proton from a beta-carbon simultaneously with the departure of the bromide ion. The calculated energies of these transition states would allow for a comparison of the activation barriers for substitution versus elimination, predicting the likely product distribution under different conditions.

The table below illustrates the type of data that would be generated from computational modeling studies. The values are purely hypothetical and for illustrative purposes.

Illustrative Calculated Energies for Reaction Pathways of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (this compound) | B3LYP/6-31G* | 0.0 |

| SN1 Transition State | B3LYP/6-31G* | (Hypothetical Value) |

| 1-Cyano-1-cyclobutyl cation (Intermediate) | B3LYP/6-31G* | (Hypothetical Value) |

| E2 Transition State | B3LYP/6-31G* | (Hypothetical Value) |

| Substitution Product | B3LYP/6-31G* | (Hypothetical Value) |

These computational models could also explore the influence of the solvent through implicit or explicit solvent models, providing a more accurate picture of the reaction in solution. The calculated vibrational frequencies would confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and could be used to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Spectroscopic and Advanced Analytical Characterization of 1 Bromocyclobutane 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Bromocyclobutane-1-carbonitrile, offering a detailed view of its molecular framework.

The ¹H and ¹³C NMR spectra provide fundamental proof of the structure of this compound. In the absence of direct experimental data for this specific compound, predictions can be made based on the analysis of similar structures.

The ¹H NMR spectrum is expected to show complex multiplets for the methylene (B1212753) protons of the cyclobutane (B1203170) ring. These protons are chemically non-equivalent and will exhibit coupling to each other. The protons on the carbon adjacent to the quaternary carbon (C2 and C4) would likely appear as a multiplet, as would the protons on the carbon at the 3-position.

The ¹³C NMR spectrum is anticipated to display distinct signals for each carbon atom in the molecule. The quaternary carbon (C1) bonded to both the bromine and nitrile groups would be significantly deshielded and appear at a lower field. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The methylene carbons of the cyclobutane ring will appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general chemical shift trends.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 50-60 |

| C2/C4 | 2.5-3.0 (m) | 30-40 |

| C3 | 2.2-2.7 (m) | 15-25 |

| CN | - | 115-125 |

m = multiplet

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the cyclobutane ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the bromo and cyano groups by showing correlations from the methylene protons to the quaternary carbon (C1) and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For a substituted cyclobutane, NOESY can help in determining the relative stereochemistry by showing through-space interactions between protons on the same face of the ring.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org This puckering creates two distinct positions for substituents: pseudo-axial and pseudo-equatorial. acs.orgnih.gov In this compound, the substituents are on the same carbon, but the conformation of the ring itself can be analyzed. The molecule undergoes rapid ring inversion at room temperature, leading to an averaging of the NMR signals.

Variable-temperature NMR studies could potentially "freeze out" the individual puckered conformations, allowing for the determination of the energy barrier to ring inversion. The coupling constants between the ring protons are also dependent on the dihedral angles, which are a function of the ring puckering, and can provide further insight into the preferred conformation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the nitrile and carbon-bromine bonds.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-to-strong band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹, and can be a useful, though sometimes less definitive, indicator of the presence of a bromoalkane.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C≡N | Stretch | 2260 - 2220 | Medium to Strong, Sharp |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

| C-H (alkane) | Stretch | 2990 - 2850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comdocbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for bromoalkanes is the loss of a bromine radical, which would lead to a significant peak corresponding to the cyclobutylcyanide cation. docbrown.info Another possible fragmentation is the loss of a hydrogen bromide molecule (HBr). The cleavage of the cyclobutane ring can also lead to various smaller fragment ions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Notes |

| 173/175 | [C₅H₆BrN]⁺ | Molecular ion (M⁺/M+2) |

| 94 | [C₅H₆N]⁺ | Loss of Br radical |

| 92/94 | [C₄H₅Br]⁺ | Loss of HCN |

| 67 | [C₄H₅]⁺ | Loss of Br and HCN |

X-ray Crystallography for Solid-State Structural Determination (where applicable to derivatives)

Theoretical and Computational Chemistry Studies of 1 Bromocyclobutane 1 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 1-bromocyclobutane-1-carbonitrile at the electronic level. These methods provide fundamental insights into the molecule's geometry, electronic structure, and energetic landscape.

Geometry Optimization and Electronic Structure Characterization

The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. Due to the inherent ring strain, the cyclobutane (B1203170) moiety is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent methylene (B1212753) groups. libretexts.orgmasterorganicchemistry.com The substituents at the C1 position, a bromine atom and a nitrile group, significantly influence the degree of this puckering.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict key geometric parameters. While specific experimental data for this compound is scarce, theoretical models provide reliable estimates. The puckering of the ring is a critical parameter, and for substituted cyclobutanes, the energy difference between planar and puckered conformations is typically small, often less than 1 kcal/mol. ic.ac.uk

The electronic structure is characterized by analyzing the distribution of electron density and the nature of the chemical bonds. The high electronegativity of the bromine and nitrogen atoms leads to a significant polarization of the C1-Br and C1-C≡N bonds, creating a dipole moment. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and investigate hyperconjugative interactions within the molecule.

Table 1: Predicted Geometric Parameters for this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C1-Br Bond Length | ~1.95 Å |

| C1-C(N) Bond Length | ~1.48 Å |

| C-C≡N Bond Length | ~1.15 Å |

| C1-C2 Bond Length | ~1.56 Å |

| C2-C3 Bond Length | ~1.55 Å |

| Puckering Angle | ~20-30° |

| C1-C(N)≡N Angle | ~178° |

Note: The values in this table are estimates based on typical values for similar substituted cyclobutanes and have not been experimentally verified for this specific molecule.

Conformational Energy Landscape Analysis

The puckered nature of the cyclobutane ring in this compound gives rise to different conformers. The interconversion between these puckered conformations represents a dynamic equilibrium. Computational methods can map the potential energy surface associated with this ring-puckering motion. acs.org

For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial-like position in the puckered ring, with the equatorial position generally being more stable to minimize steric interactions. In 1,1-disubstituted cyclobutanes like the title compound, the conformational landscape is more complex. The relative orientation of the bromo and cyano groups with respect to the puckered ring defines the stable conformers. The energy barriers for interconversion between these conformers are typically low, allowing for rapid flipping at room temperature. ic.ac.uk

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These theoretical spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes. Key predicted vibrational frequencies would include the C≡N stretch (typically around 2240-2260 cm⁻¹), the C-Br stretch, and various C-C and C-H stretching and bending modes of the cyclobutane ring.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectroscopy. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific nuclei within the molecule.

Transition State Characterization for Reaction Mechanisms

DFT and ab initio methods are crucial for elucidating the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition state (the highest energy point along the reaction coordinate), the activation energy and the feasibility of a proposed reaction pathway can be determined. fossee.inims.ac.jp For instance, in nucleophilic substitution reactions, computational methods can model the approach of the nucleophile and the departure of the bromide leaving group, providing a detailed picture of the bond-making and bond-breaking processes at the transition state.

Molecular Dynamics Simulations to Understand Conformational Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.govyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and the transitions between different puckered forms of the cyclobutane ring.

MD simulations can provide insights into:

The flexibility of the cyclobutane ring and the amplitude of its puckering motion.

The preferred orientations of the bromo and cyano substituents.

The influence of solvent on the conformational equilibrium.

These simulations are particularly useful for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, for example, in a biological or materials science context.

Analysis of Ring Strain Energy and its Influence on Reactivity

The cyclobutane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.org This ring strain significantly influences the molecule's stability and reactivity. The total strain energy in cyclobutane is approximately 26.3 kcal/mol, arising from a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com

The presence of substituents can either increase or decrease the ring strain. For this compound, the steric bulk of the bromo and cyano groups can introduce additional strain. The strain energy can be computationally estimated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. acs.org

The high ring strain in cyclobutane derivatives makes them more reactive than their acyclic counterparts. masterorganicchemistry.comacs.org The relief of this strain can be a powerful driving force for reactions that involve ring-opening. For example, reactions that lead to the cleavage of a C-C bond in the cyclobutane ring are often thermodynamically favorable. The strain energy, therefore, plays a crucial role in determining the kinetic and thermodynamic parameters of such reactions.

Mechanochemical Response and Dynamics of Cyclobutane Systems

The study of how mechanical force can induce chemical transformations is known as mechanochemistry. Cyclobutane and its derivatives are prominent subjects in this field, often acting as "mechanophores" – functional groups that exhibit a specific chemical response to mechanical stress. The primary mechanochemical reaction of the cyclobutane ring is a [2+2] cycloreversion, where the four-membered ring breaks to form two new double bonds.

The presence of substituents on the cyclobutane ring, such as the bromo and cyano groups in this compound, is known to significantly influence the mechanochemical activation of the ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby affecting the force required to induce the ring-opening reaction.

Predicted Collision Cross Section Data

Computational methods can predict various physicochemical properties. For this compound, predicted collision cross section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.97563 | 110.1 |

| [M+Na]⁺ | 181.95757 | 122.5 |

| [M-H]⁻ | 157.96107 | 115.7 |

| [M+NH₄]⁺ | 177.00217 | 128.4 |

| [M+K]⁺ | 197.93151 | 116.1 |

| [M+H-H₂O]⁺ | 141.96561 | 102.0 |

| [M+HCOO]⁻ | 203.96655 | 129.8 |

| [M+CH₃COO]⁻ | 217.98220 | 189.9 |

| [M+Na-2H]⁻ | 179.94302 | 120.4 |

| [M]⁺ | 158.96780 | 128.1 |

| [M]⁻ | 158.96890 | 128.1 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. These values are computationally derived and provide an estimation of the ion's rotational cross-section. Data sourced from PubChemLite. uni.lu

Future Directions for Research

Detailed computational studies on this compound would be a valuable contribution to the field of mechanochemistry. Such research could involve:

DFT Calculations: To determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

Molecular Dynamics Simulations: To investigate the dynamics of the ring-opening reaction under applied force.

Transition State Searching: To identify the energy barriers and reaction pathways for the mechanochemical cycloreversion.

These studies would provide a deeper understanding of how the interplay between the bromo and cyano substituents influences the mechanochemical reactivity of the cyclobutane ring system.

Applications of 1 Bromocyclobutane 1 Carbonitrile As a Synthetic Building Block

Utility in the Synthesis of Complex Substituted Cyclobutane (B1203170) Derivatives

The presence of a bromine atom, a good leaving group, and a synthetically versatile nitrile group on the same quaternary carbon atom makes 1-Bromocyclobutane-1-carbonitrile an excellent substrate for a variety of nucleophilic substitution reactions. This allows for the direct introduction of diverse functionalities onto the cyclobutane ring, leading to the formation of highly substituted and complex derivatives.

The general mechanism for these transformations involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reaction is typically carried out under standard nucleophilic substitution conditions and is applicable to a wide range of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 1-Azidocyclobutane-1-carbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)cyclobutane-1-carbonitrile |

| Amine | Ammonia (NH₃) | 1-Aminocyclobutane-1-carbonitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-Hydroxycyclobutane-1-carbonitrile |

This table is illustrative and based on general principles of nucleophilic substitution reactions on alkyl halides.

The resulting substituted cyclobutane-1-carbonitriles can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wider range of derivatives such as 1-aminocyclobutanecarboxylic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. The synthesis of cyclobutylamine (B51885) from cyclobutanecarboxylic acid, a related transformation, has been well-documented. orgsyn.orgwikipedia.org

Precursor for the Elaboration of Diverse Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly spiroheterocycles, where one atom is common to two rings. The construction of these unique three-dimensional structures is of significant interest in drug discovery.

One key strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with amino alcohols can lead to the formation of spiro-oxazolidine (B91167) derivatives. Similarly, reaction with hydrazines can yield spiro-pyrazolidine structures. The initial nucleophilic substitution by one functional group of the bifunctional reagent is followed by an intramolecular cyclization of the second functional group onto the nitrile, often after its transformation into a more reactive intermediate.

A notable application is in the synthesis of spiropyrimidinetrione oxazolidinone derivatives, which have shown potential as antibacterial agents. nih.gov While not starting directly from this compound, the synthesis of these complex spirocycles highlights the importance of substituted small rings in constructing novel heterocyclic scaffolds. nih.gov The general principle of using a substituted cyclobutane as a key building block for spiroheterocycles is a well-established synthetic strategy. acs.org

Role as an Intermediate in the Total Synthesis of Complex Organic Molecules

The cyclobutane motif is present in a variety of natural products, many of which exhibit significant biological activity. ontosight.ai The rigidity and three-dimensional nature of the cyclobutane ring make it an attractive structural element in medicinal chemistry. This compound, by providing a ready handle to introduce and manipulate the cyclobutane core, can serve as a crucial intermediate in the total synthesis of such complex molecules.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its potential is evident. The ability to generate highly functionalized cyclobutane derivatives (as discussed in section 6.1) makes it a valuable tool for synthetic chemists aiming to construct natural product skeletons containing this four-membered ring. For example, the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase has utilized 6-bromoindole (B116670) as a key building block for derivatization, demonstrating the utility of brominated precursors in synthesizing bioactive molecules. nih.gov

Application in Polymer Chemistry (e.g., Synthesis of Polybromocyclobutanes)

The reactivity of the bromine atom in this compound suggests its potential application in polymer chemistry. While specific studies on the polymerization of this compound itself are not widely reported, the polymerization of related cyclobutane-containing monomers has been explored. For instance, the synthesis and polymerization of 1-bicyclobutanecarbonitriles have been investigated. acs.org

Conceptually, this compound could potentially be used in several ways in polymer synthesis. It could undergo polymerization through reactions involving the nitrile group, or it could be used as a monomer in condensation polymerization where the bromine atom acts as a leaving group. Furthermore, it could be incorporated into a polymer chain as a pendant group, with the bromine atom available for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of strained ring systems like cyclobutane continues to inspire the development of new synthetic methodologies. This compound, with its dual functionality, can play a role in the exploration of such novel transformations.

For example, the inherent ring strain of the cyclobutane can be exploited in ring-expansion reactions to form larger, more stable rings like cyclopentanes. smolecule.com While a common strategy involves the formation of a carbocation adjacent to the ring, the presence of the electron-withdrawing nitrile group in this compound would influence the stability and rearrangement pathways of such intermediates.

Furthermore, the development of new catalytic systems for the functionalization of C-Br bonds could be applied to this compound, opening up new avenues for the synthesis of complex cyclobutane derivatives under mild and selective conditions. The study of reactions involving this compound can provide valuable insights into the reactivity of strained systems and contribute to the broader field of synthetic organic chemistry.

Future Research Directions and Emerging Trends for 1 Bromocyclobutane 1 Carbonitrile Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of valuable chemical intermediates. organic-chemistry.orggcande.org Future research will likely focus on developing more environmentally friendly and economically viable methods for producing 1-bromocyclobutane-1-carbonitrile and its derivatives. This includes exploring routes that minimize waste, utilize less hazardous reagents, and improve energy efficiency. organic-chemistry.org

Current synthetic approaches often involve multi-step processes. google.comgoogle.com Innovations may come from the use of catalytic systems, such as iron(II) phthalocyanine (B1677752) for photo-thermo-mechanochemical synthesis or molybdenum-catalyzed reactions in green solvents like ethanol. organic-chemistry.org The development of one-pot syntheses or flow chemistry processes could also significantly enhance the efficiency and scalability of production. rsc.org Furthermore, exploring alternative brominating agents that are less hazardous and have higher atom economy will be a key area of investigation. rsc.org

Exploration of Unprecedented Reactivity Patterns and Transformations

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound is a key driver of its reactivity. nih.gov Future research is poised to uncover novel reactivity patterns and transformations that leverage this feature. The strain energy of the cyclobutane ring, which is significant, can be harnessed to drive reactions that would otherwise be energetically unfavorable. nih.gov

One area of interest is the exploration of ring-opening reactions to access a wider range of functionalized acyclic and cyclic structures. Additionally, the development of new catalytic systems could enable previously inaccessible transformations. For instance, transition metal-mediated catalysis has shown promise in manipulating strained ring systems and could lead to new methods for C-C and C-heteroatom bond formation. rsc.org The unique electronic environment created by the bromo and cyano groups on the same carbon atom also presents opportunities for exploring novel polar and radical reactions.

Advances in Asymmetric Synthesis Utilizing the Compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. researchgate.net Future efforts in the field of this compound chemistry will undoubtedly focus on the development of advanced asymmetric synthetic methods. This will involve the use of chiral catalysts, such as chiral Brønsted acids or isothiourea catalysts, to control the stereochemical outcome of reactions. researchgate.netnih.govrsc.org

Researchers are actively developing catalytic asymmetric methods to produce chiral cyclobutanes and bicyclo[1.1.1]pentanes (BCPs), which are valuable motifs in drug design. nih.govnih.govresearchgate.net These methods often involve the enantioselective addition of various reagents to strained ring systems. nih.govnih.gov The application of such strategies to this compound and its derivatives could provide access to a diverse array of enantiomerically enriched building blocks for the synthesis of complex, biologically active molecules.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will employ a combination of advanced spectroscopic techniques and computational methods to gain deeper insights into the reactions of this compound.

Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about reaction intermediates and transition states. researchgate.net These experimental studies will be complemented by computational approaches like Density Functional Theory (DFT) and ab initio methods. openaccessjournals.comucr.educhemrxiv.org DFT calculations can be used to model reaction pathways, predict the stability of intermediates, and understand the factors that control regioselectivity and stereoselectivity. researchgate.netscirp.orgresearchgate.net For example, understanding the dynamics of carbon-bromine bond dissociation can be achieved through quantum mechanical calculations. osti.gov Such detailed mechanistic studies will be instrumental in optimizing existing reactions and discovering new transformations. nih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

The synergy between computational chemistry and synthetic chemistry is rapidly accelerating the discovery of new molecules with desired properties. openaccessjournals.com In the context of this compound, computational tools will play a pivotal role in the design and prediction of novel derivatives with tailored reactivity and biological activity. researchgate.net

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design derivatives with specific biological targets in mind. nih.govmdpi.combiotech-asia.org For example, computer programs can predict the biological activities of cyclobutane-containing compounds, suggesting new potential applications. nih.gov These predictive models can help prioritize synthetic targets and reduce the time and cost associated with drug discovery and materials development. rsc.org By combining computational design with efficient synthetic strategies, researchers can rapidly access a wide range of novel cyclobutane derivatives with customized properties for various applications. researchgate.netlifechemicals.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-Bromocyclobutane-1-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Bromination of cyclobutane derivatives (e.g., using N-bromosuccinimide or HBr with peroxides) can be adapted for this compound. Reaction optimization should include solvent selection (polar aprotic solvents like acetonitrile), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of brominating agents. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the product’s structure and purity .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats, goggles) due to potential skin/eye irritation and respiratory hazards. Store in airtight containers away from light and oxidizing agents. Emergency procedures should align with Safety Data Sheets (SDS) for structurally similar brominated compounds (e.g., 1-Bromobutane), including immediate rinsing for exposure and spill neutralization with sodium bicarbonate .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural isomers?

- Methodology : Compare chemical shifts in ¹H NMR (e.g., cyclobutane ring protons at δ 2.0–3.0 ppm) and ¹³C NMR (nitrile carbon at ~115–120 ppm, brominated carbon at ~30–40 ppm). IR analysis should confirm nitrile stretching (~2240 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Computational tools like InChIKey can validate structural uniqueness .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and steric effects from the cyclobutane ring. Solvent effects (via PCM models) and activation energy barriers should be compared with experimental kinetic data. Validate predictions using isotopic labeling or stereochemical analysis of reaction products .

Q. How can contradictions between experimental and theoretical data on the compound’s thermal stability be resolved?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare results with thermogravimetric analysis (TGA) and computational predictions (e.g., bond dissociation energies). Adjust computational parameters (basis sets, solvation models) to reconcile discrepancies. Publish raw datasets to facilitate peer validation .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives in cross-coupling reactions?

- Methodology : Optimize catalytic systems (e.g., palladium/copper catalysts) and ligands (bidentate phosphines) to enhance selectivity. Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Monitor reaction progress via LC-MS and isolate intermediates to identify competing pathways .

Q. How should researchers design toxicity studies for this compound to meet regulatory standards?

- Methodology : Follow OECD guidelines for acute toxicity (e.g., OECD 423) and genotoxicity (e.g., Ames test). Include positive/negative controls and dose-response analyses. Ensure peer-reviewed protocols are used, as outlined in EPA risk evaluations for analogous brominated compounds (e.g., 1-Bromopropane) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing inconsistencies in reaction yield data across multiple experimental trials?

- Methodology : Apply ANOVA to identify variance sources (e.g., temperature fluctuations, reagent purity). Use Grubbs’ test to detect outliers and bootstrap resampling to assess confidence intervals. Report results with standard deviations and p-values to highlight significant trends .

Q. How can researchers ensure reproducibility when publishing synthetic procedures for this compound?

- Methodology : Document detailed protocols (equipment calibration, reagent lot numbers, ambient conditions) using platforms like Electronic Lab Notebooks (ELNs). Share characterization data (NMR spectra, chromatograms) in supplementary materials. Adhere to CSE (Council of Science Editors) formatting for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.